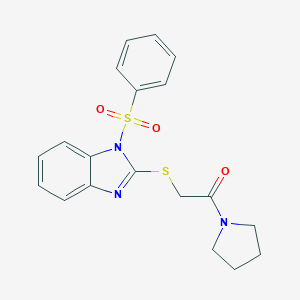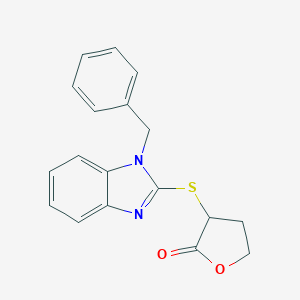
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. Diclofenac is one of the most commonly used NSAIDs and has been extensively studied for its pharmacological properties and therapeutic potential.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting the activity of COX enzymes, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It is also relatively inexpensive compared to other NSAIDs. However, 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide has some limitations as well. It has been shown to have some cytotoxic effects on certain cell types, and it can also interfere with some biochemical assays.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. One area of research is the development of new formulations of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. Additionally, there is a need for more studies on the long-term effects of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide on various physiological systems.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide involves the reaction of 2,4-dichlorobenzoic acid with 2-amino-3-methylbenzoic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to give 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide is a well-established procedure and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its pharmacological properties and therapeutic potential. It has been shown to be effective in the treatment of pain, inflammation, and fever. Diclofenac is also used in the treatment of various other conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C15H13Cl2NO |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-14(10)18-15(19)8-11-6-7-12(16)9-13(11)17/h2-7,9H,8H2,1H3,(H,18,19) |
Clave InChI |
LAGXLUNPEUBHQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)





![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}dihydro-2(3H)-furanone](/img/structure/B270139.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)azepane](/img/structure/B270142.png)
![1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)